molecular formula C7H6F2O2 B1602975 2,6-Difluoro-4-(hydroxymethyl)phenol CAS No. 206198-07-4

2,6-Difluoro-4-(hydroxymethyl)phenol

Cat. No. B1602975
CAS RN: 206198-07-4
M. Wt: 160.12 g/mol
InChI Key: GKBXKARGOXJKOD-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .


Synthesis Analysis

While specific synthesis methods for “2,6-Difluoro-4-(hydroxymethyl)phenol” were not found, there are general methods available for the synthesis of similar compounds. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "2,6-Difluoro-4-(hydroxymethyl)phenol" .


Molecular Structure Analysis

The InChI code for “2,6-Difluoro-4-(hydroxymethyl)phenol” is 1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 .

Scientific Research Applications

Polymer Synthesis

This compound is utilized in the synthesis of specialized polymers. For instance, it undergoes oxidative polymerization to produce poly(2,6-difluoro-1,4-phenylene oxide) . This polymer has potential applications in high-performance materials due to its thermal stability and chemical resistance.

Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 2,6-Difluoro-4-(hydroxymethyl)phenol may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organoboron reagent. In transmetalation, the organoboron group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways depending on the specific reactants and conditions .

Result of Action

The molecular and cellular effects of 2,6-Difluoro-4-(hydroxymethyl)phenol’s action largely depend on its use in specific chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it can facilitate the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the other reactants involved .

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-4-(hydroxymethyl)phenol can be influenced by various environmental factors. These may include the presence of a suitable catalyst (such as palladium in Suzuki–Miyaura reactions), the temperature and pressure of the reaction environment, and the presence of other reactants . Specific details may vary depending on the particular reaction conditions and the desired outcome .

properties

IUPAC Name

2,6-difluoro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBXKARGOXJKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621467
Record name 2,6-Difluoro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(hydroxymethyl)phenol

CAS RN

206198-07-4
Record name 2,6-Difluoro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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